molecular formula C13H17BrO B13204848 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol

1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol

Cat. No.: B13204848
M. Wt: 269.18 g/mol
InChI Key: DDKACVGHMKQCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol can be synthesized through a multi-step process involving the bromination of a phenyl ring followed by cyclization and reduction reactions. One common method involves the bromination of 2-bromophenylacetic acid, followed by cyclization with a suitable cyclopentanone derivative under acidic conditions. The final step involves the reduction of the resulting ketone to form the desired alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of 1-(2-bromophenyl)-3,3-dimethylcyclopentanone.

    Reduction: Formation of 1-(2-phenyl)-3,3-dimethylcyclopentan-1-ol.

    Substitution: Formation of 1-(2-aminophenyl)-3,3-dimethylcyclopentan-1-ol.

Scientific Research Applications

1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanol structure play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol can be compared with similar compounds such as:

    1-(2-Chlorophenyl)-3,3-dimethylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-3,3-dimethylcyclopentane: Lacks the hydroxyl group, affecting its reactivity and applications.

    1-(2-Bromophenyl)-3,3-dimethylcyclopentanone: Contains a ketone group instead of an alcohol, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of a bromine-substituted phenyl ring and a cyclopentanol structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(2-bromophenyl)-3,3-dimethylcyclopentan-1-ol

InChI

InChI=1S/C13H17BrO/c1-12(2)7-8-13(15,9-12)10-5-3-4-6-11(10)14/h3-6,15H,7-9H2,1-2H3

InChI Key

DDKACVGHMKQCBV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C2=CC=CC=C2Br)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.